5-氯-1,2,3,4-四氢异喹啉

描述

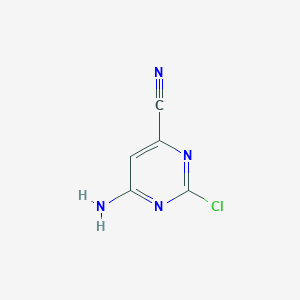

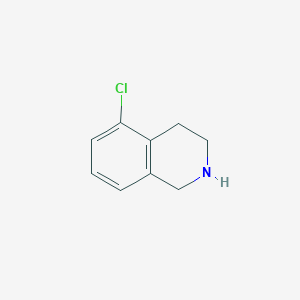

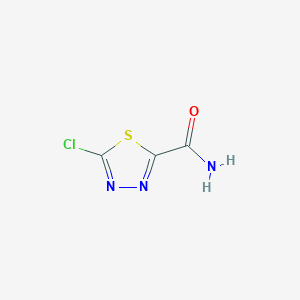

5-Chloro-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the class of tetrahydroisoquinolines, which are heterocyclic chemical compounds containing a tetrahydroisoquinoline moiety. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives has been explored through various methodologies. For instance, a simple and direct sp3 C-H bond arylation of tetrahydroisoquinolines was achieved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under mild conditions, which facilitated the nucleophilic addition reaction with aryl Grignard reagents . Another synthesis route involved the reaction of 7-acetyl-8-aryl-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline(2H)-3-thiones with N-aryl-2-chloroacetamides, followed by Thorpe–Zeigler cyclization to yield tetrahydrothieno[2,3-c]isoquinolines . Additionally, the synthesis of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride was reported, starting from 3,4-dimethoxy phenethylamine, through acylation, Bischler-Napieralski reaction, reduction, and salt formation .

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives has been characterized using various spectroscopic techniques. X-ray diffraction analysis confirmed the crystal structure of some synthesized compounds . The racemic title compound 4-chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline was analyzed, revealing a tetrahydroisoquinoline skeleton with a dihedral angle of 85.82° between the benzene rings and the presence of an intramolecular N—H⋯N hydrogen bond .

Chemical Reactions Analysis

Tetrahydroisoquinolines undergo various chemical reactions, including the reaction with Vilsmeier reagent to form chloro aldehyde, dichloro [2,7]naphthyridine, and monochloro [2,7]naphthyridine, with the structures confirmed by spectral data and X-ray crystal structure analysis . The reaction of 5-amino-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carbonitrile was studied, which contains a 1,2,3-triazole moiety, and its electronic properties, including electrostatic surface potential and frontier molecular orbital analysis, were investigated .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroisoquinoline derivatives have been extensively studied. For example, the compound 1,2,3,4-tetrahydroquinolinium hydrogen chloranilate was characterized, showing that chloranilate ions form a dimeric unit connected by O—H⋯O hydrogen bonds, with the tetrahydroquinolinium ions linked on both sides to give a 2:2 complex . The nonlinear optical properties, thermal and photophysical studies of a fluorescent 5-amino-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carbonitrile were also evaluated, demonstrating potential as a nonlinear optical material .

科学研究应用

Dopamine D-1 Antagonist Activity

5-氯-1,2,3,4-四氢异喹啉及其异构体已被评估其多巴胺D-1拮抗活性。Riggs等人(1987年)合成并评估了这些化合物的活性,发现某些异构体表现出与D-1拮抗剂类似的效力。引入N-甲基基团被发现可使效力提高约两倍,表明了选择性多巴胺D-1拮抗活性的特定药效团(Riggs, Nichols, Foreman, & Truex, 1987)。

Catalytic Asymmetric Synthesis

Liu等人(2015年)讨论了1,2,3,4-四氢异喹啉作为天然产物中的“特权骨架”的重要性。他们的研究总结了合成1,2,3,4-四氢异喹啉骨架的新型催化立体选择性策略。这些策略对于生物碱天然产物的全合成至关重要,突显了该化合物在不对称催化中的作用(Liu, Liu, Jin, Guo, & Zhao, 2015)。

Synthesis of PET AMPA Receptor Ligands

Gao等人(2006年)设计并合成了碳-11和氟-18标记的N-乙酰-1-芳基-6,7-二甲氧基-1,2,3,4-四氢异喹啉衍生物,作为潜在的正电子发射断层扫描(PET)AMPA受体配体。这些化合物旨在成像脑部疾病,展示了该化合物在神经影像学中的应用(Gao, Kong, Clearfield, & Zheng, 2006)。

C(1)-Functionalization in Multicomponent Reactions

Kaur和Kumar(2020年)专注于1,2,3,4-四氢异喹啉的C(1)-官能化。他们的研究突显了该化合物作为各种天然产物和治疗前导化合物中的结构基团的重要性。他们提供了关于多组分反应用于官能化该化合物的概述,强调了其生物活性潜力(Kaur & Kumar, 2020)。

Chemosensor for Cadmium

Prodi等人(2001年)探讨了5-氯-8-甲氧基喹啉附加的二氮杂-18-冠-6作为镉的化学传感器的应用。该化合物显示出对Cd^2+离子的选择性响应,表明其在测量废水和食品中的镉浓度方面的实用性(Prodi, Montalti, Zaccheroni, Bradshaw, Izatt, & Savage, 2001)。

Alpha-Adrenoceptor Affinity

Clark等人(1990年)制备了一系列2-(四氢异喹啉-2-基甲基)-和2-(异吲哚啉-2-基甲基)咪唑啉,并对其进行了α1-和α2-肾上腺素受体亲和力测试。他们的研究结果表明,包括5-氯衍生物在内的某些化合物是选择性的α2-肾上腺素受体配体(Clark, Berger, Garg, Weinhardt, Spedding, Kilpatrick, Brown, & MacKinnon, 1990)。

属性

IUPAC Name |

5-chloro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOZWCJUZQXMAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70503775 | |

| Record name | 5-Chloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1,2,3,4-tetrahydroisoquinoline | |

CAS RN |

73075-43-1 | |

| Record name | 5-Chloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(-)-Bis[(S)-1-phenylethyl]amine hydrochloride](/img/structure/B1280086.png)